A Technical Guide to the Physicochemical Characteristics of N,1-dimethyl-1H-indole-3-carboxamide
A Technical Guide to the Physicochemical Characteristics of N,1-dimethyl-1H-indole-3-carboxamide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Understanding the physicochemical properties of indole derivatives is paramount for rational drug design, guiding decisions on formulation, delivery, and predicting in vivo behavior. This technical guide provides a comprehensive analysis of the physicochemical characteristics of N,1-dimethyl-1H-indole-3-carboxamide, a specific derivative with potential research applications. We will delve into its structural and electronic properties, spectroscopic profile, and solubility characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction to the Indole Carboxamide Scaffold
Indole carboxamides are a prominent class of compounds explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The carboxamide linkage provides a versatile handle for hydrogen bonding, which can significantly enhance target affinity and modulate pharmacokinetic properties.[3] The substitution pattern on both the indole ring and the carboxamide nitrogen allows for fine-tuning of electronic and steric properties to optimize biological activity and drug-like attributes.
The subject of this guide, N,1-dimethyl-1H-indole-3-carboxamide, features methylation at two key positions: the indole nitrogen (N1) and the amide nitrogen (N). These modifications have profound implications for its physicochemical profile compared to its unsubstituted parent, 1H-indole-3-carboxamide. Methylation at N1 removes the hydrogen bond donor capability of the indole ring, which can influence membrane permeability and metabolic stability. Methylation of the amide nitrogen similarly alters its properties, creating a secondary amide. A thorough characterization of these properties is the foundational step for any subsequent research or development program.
Chemical Structure:

Core Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for N,1-dimethyl-1H-indole-3-carboxamide is not extensively published, we can consolidate calculated values and draw reliable inferences from closely related analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | N,1-dimethyl-1H-indole-3-carboxamide | Standard Nomenclature |
| CAS Number | 118959-44-7 (for 1-methyl-1H-indole-3-carboxamide) | Note: A specific CAS for the N,1-dimethyl derivative is not readily available. |
| Molecular Formula | C₁₁H₁₂N₂O | Calculated |
| Molecular Weight | 188.23 g/mol | Calculated[4] |
| Physical Form | Expected to be a solid at room temperature. | Based on related indole carboxamides. |
| Melting Point | Not experimentally determined. For comparison, N,N-dimethyl-1H-indole-3-carboxamide has a melting point of 237-239 °C. | [5] |
| Boiling Point | Not experimentally determined. The predicted boiling point for N,N-dimethyl-1H-indole-3-carboxamide is 395.7 ± 15.0 °C. | [5] |
| Calculated logP | ~1.9 - 2.2 | Inferred from analogs like N,N-dimethyl-1H-indole-3-carboxamide (XlogP = 1.9)[6] and N-[(1-methyl-1H-indazol-3-yl)methyl]thiophene-3-carboxamide (logP = 2.12).[7] |
| Predicted pKa | The amide N-H proton is weakly acidic (pKa > 16). The molecule can be protonated at the carbonyl oxygen under strongly acidic conditions. | Inferred from general amide chemistry and data for related structures.[5] |
| Solubility Profile | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Sparingly soluble in aqueous buffers. | Based on solubility data for indole-3-carboxaldehyde[8] and other indole derivatives.[9] |
Spectroscopic and Spectrometric Profile
Structural elucidation and confirmation of purity are critically dependent on a comprehensive spectroscopic analysis. Below are the predicted spectral characteristics for N,1-dimethyl-1H-indole-3-carboxamide based on established principles for indole derivatives.[10][11][12][13]
3.1. Proton Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Protons (δ 7.0-8.2 ppm): Four protons on the benzene portion of the indole ring will appear in this region. The proton at C2 will likely be a singlet around δ 8.0 ppm. The protons at C4-C7 will exhibit characteristic doublet and triplet splitting patterns based on their coupling.
-
Amide Proton (δ ~7.8-8.5 ppm): A broad singlet or a doublet (if coupled to the adjacent N-methyl protons, though often broadened by quadrupole effects) corresponding to the N-H of the secondary amide. Its chemical shift can be concentration and solvent dependent.
-
N1-Methyl Protons (δ ~3.8-4.0 ppm): A sharp singlet integrating to three protons, corresponding to the methyl group attached to the indole nitrogen.
-
N-Methyl Protons (δ ~2.9-3.1 ppm): A doublet integrating to three protons, coupled to the amide N-H proton. This signal will collapse to a singlet upon D₂O exchange.
3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
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Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be the most downfield signal in the spectrum, aside from potential solvent peaks.
-
Aromatic Carbons (δ ~105-140 ppm): Eight distinct signals are expected for the indole ring carbons. The quaternary carbons (C3, C3a, C7a) can be identified using DEPT experiments.[13]
-
N1-Methyl Carbon (δ ~30-35 ppm): The carbon of the methyl group on the indole nitrogen.
-
N-Methyl Carbon (δ ~25-30 ppm): The carbon of the methyl group on the amide nitrogen.
3.3. Infrared (IR) Spectroscopy
-
N-H Stretch (3300-3500 cm⁻¹): A moderate to sharp absorption band corresponding to the stretching vibration of the secondary amide N-H bond.
-
C-H Stretch (2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching bands.
-
C=O Stretch (Amide I) (1630-1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.
-
N-H Bend (Amide II) (1510-1570 cm⁻¹): A medium-intensity band resulting from the N-H bending and C-N stretching vibrations.
3.4. Mass Spectrometry (MS)
-
Molecular Ion Peak [M]⁺˙: For Electron Ionization (EI), a prominent peak at m/z = 188.
-
Protonated Molecule [M+H]⁺: For Electrospray Ionization (ESI), a strong signal at m/z = 189.
-
Key Fragments: Expect fragmentation patterns involving the loss of the carboxamide side chain and rearrangements of the indole ring, which are characteristic of this class of compounds.
Experimental Methodologies for Physicochemical Characterization
A robust and logical workflow is essential for the accurate and reproducible characterization of any new chemical entity. The protocols described below represent industry-standard practices designed to yield reliable data for decision-making in a research context.
Overall Characterization Workflow
The following diagram outlines a logical sequence for the comprehensive physicochemical profiling of a synthesized compound like N,1-dimethyl-1H-indole-3-carboxamide. This workflow ensures that purity is established before resource-intensive functional assays are performed.
Protocol: Determination of Thermodynamic Aqueous Solubility
Rationale: The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is critical for predicting oral absorption and designing formulations. Using a physiologically relevant buffer (PBS, pH 7.4) provides data that is more translatable to in vivo conditions.
Methodology:
-
Preparation: Prepare a 10 mg/mL stock solution of N,1-dimethyl-1H-indole-3-carboxamide in 100% DMSO.
-
Sample Incubation: Add 10 µL of the DMSO stock solution to 990 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 1.5 mL microcentrifuge tube. This creates a 100 µg/mL starting concentration.
-
Equilibration: Tightly cap the tubes and place them on a shaker or rotator in a temperature-controlled environment (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a standard curve by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture. Analyze the supernatant and standards by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration. The resulting concentration is the thermodynamic solubility.
Protocol: Determination of Lipophilicity (logD₇.₄)
Rationale: Lipophilicity is a key determinant of a drug's ability to cross biological membranes. While logP measures the partition coefficient of the neutral species, logD measures the distribution coefficient at a specific pH, accounting for all ionic species. For compounds that may be ionizable, logD at pH 7.4 is a more physiologically relevant parameter. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method is a high-throughput and reliable way to estimate logD.
Methodology:
-
System Setup: Use a C18 analytical column on an HPLC system with a UV detector.
-
Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). For example: 30%, 40%, 50%, 60%, 70%, 80% organic.
-
Standard Injection: Inject a set of standard compounds with known logD₇.₄ values under each isocratic condition and record their retention times (tᵣ).
-
Sample Injection: Inject a solution of N,1-dimethyl-1H-indole-3-carboxamide under the same set of isocratic conditions and record its retention times.
-
Data Analysis:
-
For each compound (standards and sample), calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Extrapolate the log(k') values to 100% aqueous buffer (0% organic) by plotting log(k') versus the percentage of organic modifier and performing a linear regression. The y-intercept represents log(k'w).
-
Create a calibration curve by plotting the known logD₇.₄ values of the standards against their calculated log(k'w) values.
-
Use the linear equation from the calibration curve to calculate the logD₇.₄ of N,1-dimethyl-1H-indole-3-carboxamide from its log(k'w) value.
-
Synthesis and Reactivity Considerations
The synthesis of indole-3-carboxamides is a well-established area of organic chemistry.[14][15][16] The most common and direct approach involves the amide coupling of an activated indole-3-carboxylic acid with the desired amine.
General Synthetic Workflow
The diagram below illustrates a representative synthetic pathway. The choice of coupling reagent is critical and can be optimized to manage challenging substrates or minimize side reactions.[14]
Key Considerations:
-
Solubility: Indole starting materials or the final product can sometimes exhibit poor solubility in common reaction solvents, which can impede reaction kinetics. Experimenting with solvents like DMF or THF, or gentle heating, may be necessary.[14]
-
Purification: A standard aqueous workup is crucial for removing water-soluble byproducts before final purification. Silica gel column chromatography is typically effective for isolating the final product.[14]
Conclusion
This technical guide has provided a detailed overview of the core physicochemical characteristics of N,1-dimethyl-1H-indole-3-carboxamide. By consolidating predicted data, information from analogous structures, and established analytical principles, we have constructed a comprehensive profile encompassing its structural, spectroscopic, and solubility properties. The inclusion of detailed, rationale-driven experimental protocols provides researchers with a practical framework for the empirical validation of these characteristics. A thorough understanding of this foundational data is indispensable for advancing N,1-dimethyl-1H-indole-3-carboxamide or any novel chemical entity through the drug discovery and development pipeline.
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